6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine
Overview
Description
6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring.
Mechanism Of Action
The mechanism of action of 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is not well understood. However, studies have suggested that this compound may act by inhibiting specific enzymes or proteins involved in various biological processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine are yet to be fully elucidated. However, preliminary studies have suggested that this compound may exhibit significant cytotoxicity against cancer cells and antimicrobial activity against several bacterial strains.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine in lab experiments is its ease of synthesis and availability. However, one of the limitations is its relatively low solubility in common organic solvents, which may affect its bioavailability and limit its applications in certain assays.
Future Directions
There are several future directions for the research and development of 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine. One of the significant areas of interest is the synthesis of novel derivatives with improved biological activity and selectivity. Additionally, researchers may explore the potential applications of this compound in drug discovery and development, particularly in the field of oncology and infectious diseases. Finally, further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of this compound.
In conclusion, 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is a versatile compound with potential applications in various scientific research areas. Its ease of synthesis and availability make it an attractive starting material for the synthesis of novel compounds with potential biological activity. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Scientific Research Applications
The potential applications of 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine in scientific research are diverse. One of the significant areas of interest is its use as a starting material in the synthesis of novel compounds with potential biological activity. Researchers have synthesized several derivatives of this compound and evaluated their biological activity against various targets, including cancer cells, bacteria, and viruses.
properties
IUPAC Name |
6-bromo-3-cyclohexyl-2,4-dihydro-1,3-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-12-6-7-14-11(8-12)9-16(10-17-14)13-4-2-1-3-5-13/h6-8,13H,1-5,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHLJMNPLQVYBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC3=C(C=CC(=C3)Br)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286979 | |
Record name | 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine | |
CAS RN |
6638-88-6 | |
Record name | 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6638-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 48472 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006638886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC48472 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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